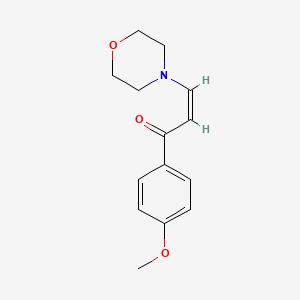
(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one is an organic compound that belongs to the class of enones It features a methoxyphenyl group and a morpholine ring, connected through a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one typically involves the condensation of 4-methoxybenzaldehyde with morpholine and an appropriate enone precursor under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Products may include 1-(4-methoxyphenyl)-3-morpholin-4-ylpropan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenyl derivatives.
Scientific Research Applications
(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimitotic and cytotoxic agent, particularly in cancer research.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used to investigate the mechanisms of action of enone-containing drugs and their interactions with biological targets.
Mechanism of Action
The mechanism of action of (Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one involves its interaction with cellular proteins and enzymes. It is known to inhibit tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . The compound targets the colchicine binding site on tubulin, preventing the assembly of microtubules and thereby inhibiting cell division.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-methoxyphenyl)acrylic acid
- (Z)-3-chloro-3-(4-methoxyphenyl)acrylonitrile
Uniqueness
(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one is unique due to its combination of a methoxyphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits potent antimitotic activity by specifically targeting tubulin polymerization .
Properties
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJDFKYEOFOQTO-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














